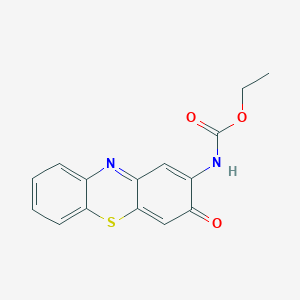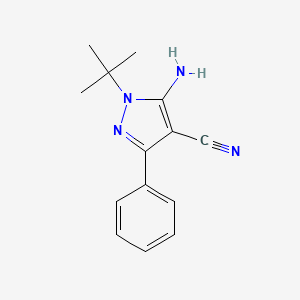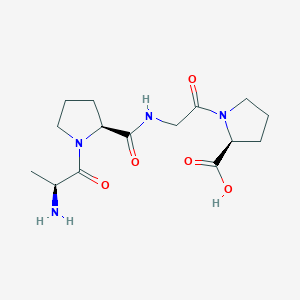
L-Alanyl-L-prolylglycyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-prolylglycyl-L-proline is a peptide compound composed of four amino acids: L-alanine, L-proline, glycine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolylglycyl-L-proline typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as carbodiimides or uronium salts. The activated amino acids are sequentially coupled to form the desired peptide chain. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like solid-phase peptide synthesis (SPPS) are often employed for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield disulfide-linked peptides, while substitution reactions can introduce new functional groups at specific sites within the peptide .
Scientific Research Applications
L-Alanyl-L-prolylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used in studies of peptide synthesis, structure-activity relationships, and peptide-based drug design.
Biology: The compound is employed in research on protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: this compound is investigated for its potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: The peptide is used in the development of novel biomaterials, drug delivery systems, and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Alanyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can modulate protein-protein interactions, influence enzyme activity, and affect cellular signaling pathways. These interactions can lead to various biological effects, such as neuroprotection, anti-inflammatory responses, and modulation of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-proline: A dipeptide composed of L-alanine and L-proline, known for its role in protein structure and function.
Glycylsarcosine: A glycine derivative with similar structural properties and applications in peptide research.
L-Prolylglycine: Another peptide with similar amino acid composition, used in studies of peptide synthesis and function
Uniqueness
L-Alanyl-L-prolylglycyl-L-proline is unique due to its specific amino acid sequence and the resulting structural properties. This uniqueness allows it to interact with specific molecular targets and pathways, leading to distinct biological effects. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds .
Properties
CAS No. |
160489-02-1 |
|---|---|
Molecular Formula |
C15H24N4O5 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(16)14(22)19-7-2-4-10(19)13(21)17-8-12(20)18-6-3-5-11(18)15(23)24/h9-11H,2-8,16H2,1H3,(H,17,21)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI Key |
KVKHMUQDQMCYLX-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


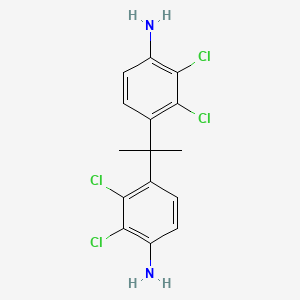

![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
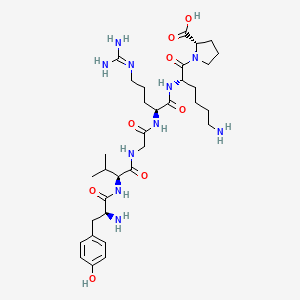
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
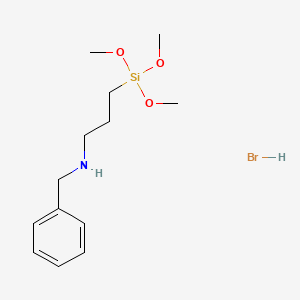
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
